

Afuresertib pan-AKT inhibitor overview

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Compound Focus: Afuresertib

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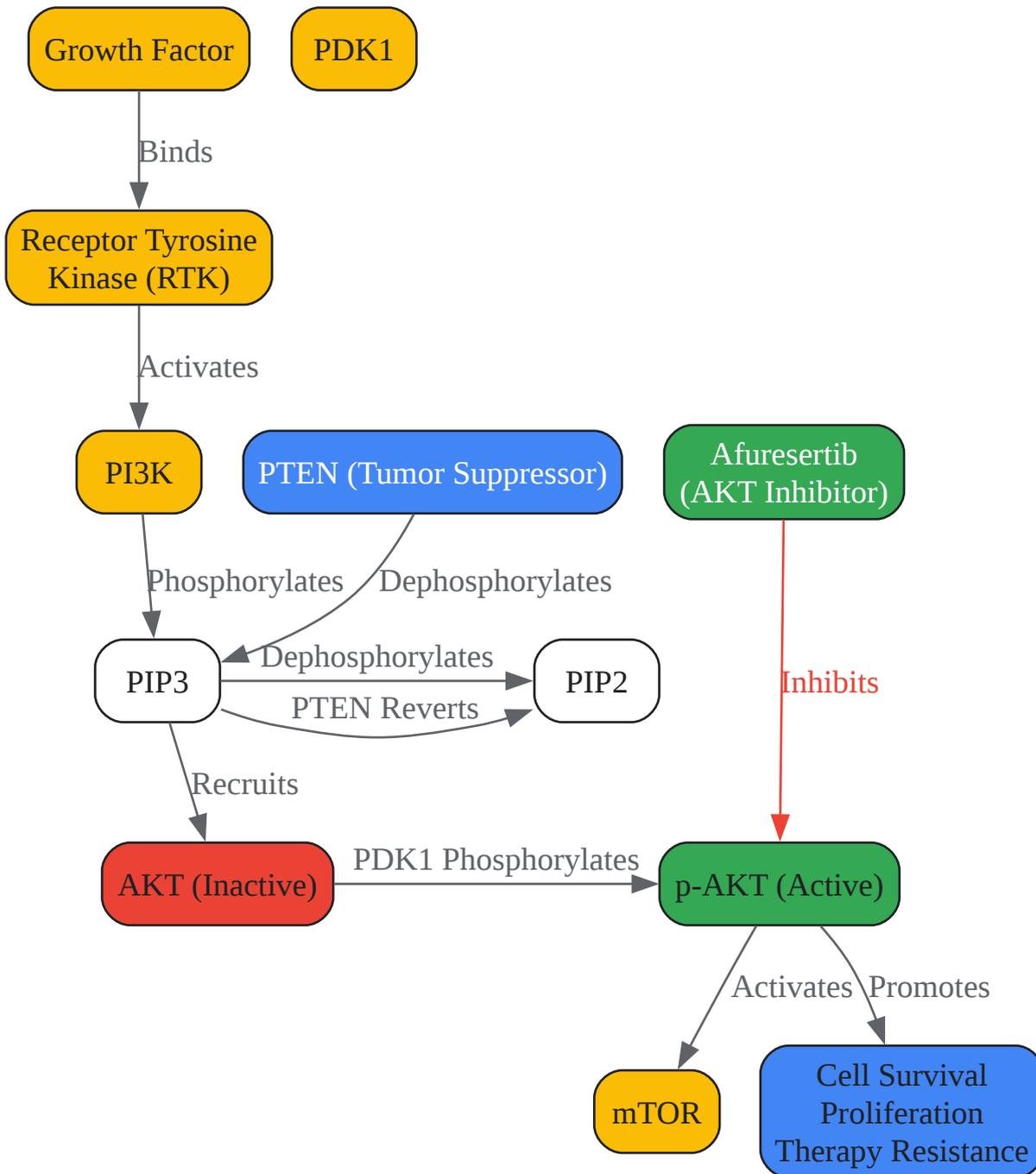
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Mechanism of Action and Target

Afuresertib is a potent, low-nanomolar, pan-AKT kinase inhibitor that functions by **reversibly competing with ATP** for its binding site on AKT [1] [2]. It targets all three isoforms of AKT (AKT1, AKT2, AKT3), which are central nodes in the **PI3K/AKT/mTOR signaling pathway** [3] [4]. This pathway is constitutively active in many cancers and promotes cell proliferation, survival, and resistance to therapy [1] [5].

The diagram below illustrates the signaling pathway and mechanism of **afuresertib**.



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Key Preclinical and Clinical Data

Afuresertib has been evaluated across a range of hematologic malignancies and solid tumors. The table below summarizes key efficacy data from selected clinical studies.

Cancer Type	Study Phase	Regimen	Key Efficacy Findings
Platinum-resistant Ovarian Cancer [6]	Ib/II	Afuresertib + Carboplatin/Paclitaxel	ORR: 32% (RECIST), 52% (GCIG CA125); Median PFS: 7.1 months
Metastatic Castration-Resistant Prostate Cancer (mCRPC) [7]	II	Afuresertib + LAE001 (LAE201)	Median rPFS: 8.1 months (in patients post 1-3 lines of SOC)
Various Hematologic Malignancies [1]	I	Afuresertib monotherapy	Activity in MM (3 PR, 3 MR), NHL, LCH, and Hodgkin disease

Afuresertib's safety profile is generally considered **manageable**. The most frequent treatment-related adverse events are gastrointestinal, including **nausea, diarrhea, and dyspepsia** [1]. In combination with chemotherapy, common adverse events included **diarrhea, fatigue, nausea, and alopecia** [6].

- **Dose-Limiting Toxicities (DLTs):** In clinical trials, DLTs included **grade 3 rash and liver function test abnormalities**, which led to the establishment of the Maximum Tolerated Dose (MTD) at **125 mg once daily** [1] [6].

Experimental Protocols Overview

For scientists designing experiments, here are summaries of key methodologies from cited research.

- **Cell Proliferation Assay (Preclinical):** A **3-day proliferation assay** was used to test **afuresertib's** potency across hematologic cancer cell lines. The effect was measured by the concentration required to inhibit cell proliferation, with a median effective concentration (EC₅₀) of **<1 µM** considered potent in sensitive lines [1].
- **Apoptosis Assay (Preclinical):** Induction of apoptosis was confirmed in T-cell acute lymphoblastic leukemia (T-ALL) cell lines by measuring the **accumulation of a sub-G1 cell population** and increased **caspase-3/caspase-7 activity** in a dose-dependent manner after **afuresertib** treatment [1].
- **Clinical Trial Dosing (Phase Ib in Ovarian Cancer):** The study consisted of a **dose-escalation phase (3+3 design)** followed by a **dose-expansion phase**. Patients received daily oral **afuresertib** (50-150 mg) in combination with standard doses of intravenous paclitaxel (175 mg/m²) and

carboplatin (AUC5) every 3 weeks for six cycles. This was followed by maintenance **afuresertib** until disease progression or unacceptable toxicity [6].

Future Development and Context

Afuresertib is positioned as **one of only two AKT inhibitors in global pivotal-stage development** for cancer treatment [7]. Its development is actively ongoing:

- **HR+/HER2- Breast Cancer:** A Phase III clinical trial (AFFIRM-205) in China is on track, with subject enrollment completion expected in Q4 2025 and a New Drug Application (NDA) submission to China's Center for Drug Evaluation (CDE) projected for H1 2026 [8].
- **Prostate Cancer:** The U.S. FDA approved the Phase III clinical trial protocol for LAE201 (**afuresertib** plus LAE001) in May 2024 for metastatic castration-resistant prostate cancer (mCRPC) [7].

Afuresertib represents a promising targeted therapeutic strategy, especially for tumors with PI3K/AKT pathway activation. Its clinical development will continue to define its role in overcoming drug resistance and improving patient outcomes.

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